molecular formula C19H14N4O3 B2739084 (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate CAS No. 326883-09-4

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate

Cat. No.: B2739084
CAS No.: 326883-09-4
M. Wt: 346.346
InChI Key: QIWBNBRBSKVAGL-LPYMAVHISA-N
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Description

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate is a complex organic compound that features a hydrazone linkage and a picolinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate typically involves the condensation of 4-formylphenyl picolinate with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form the corresponding azine.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl and picolinate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of azine derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl or picolinate derivatives.

Scientific Research Applications

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the picolinate ester moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A precursor in the synthesis of (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate.

    4-formylphenyl picolinate: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

This compound is unique due to its combination of a hydrazone linkage and a picolinate ester. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-18(15-8-11-20-12-9-15)23-22-13-14-4-6-16(7-5-14)26-19(25)17-3-1-2-10-21-17/h1-13H,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWBNBRBSKVAGL-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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